molecular formula C28H25ClO8 B12281157 Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

Cat. No.: B12281157
M. Wt: 524.9 g/mol
InChI Key: UEIVKNTXZOYDEL-UHFFFAOYSA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for studying carbohydrate chemistry, drug development, and glycosylation processes. This compound is also renowned for its multifaceted utility in combating diverse ailments, including cancer and inflammatory disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside typically involves the benzoylation of methyl 4-deoxy-4-chloro-alpha-D-glucopyranoside. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Hydrolysis: The major products are the deprotected hydroxyl groups of the glucopyranoside.

Scientific Research Applications

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is extensively used in scientific research for various applications:

    Chemistry: Studying carbohydrate chemistry and glycosylation processes.

    Biology: Investigating the substrate specificity of transferase enzymes involved in glycoprotein biosynthesis.

    Medicine: Exploring its therapeutic potential in treating cancer and inflammatory disorders.

    Industry: Used in the synthesis of complex carbohydrate-based pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl groups facilitate its binding to enzymes involved in glycosylation, thereby modulating their activity. The chlorine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside
  • Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

Uniqueness

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its fluoro and benzyl analogs. This uniqueness makes it particularly valuable for specific biochemical and medicinal applications.

Properties

Molecular Formula

C28H25ClO8

Molecular Weight

524.9 g/mol

IUPAC Name

(4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3

InChI Key

UEIVKNTXZOYDEL-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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